3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride
CAS No.: 1220030-43-2
Cat. No.: VC2831883
Molecular Formula: C16H25Cl2NO
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220030-43-2 |
|---|---|
| Molecular Formula | C16H25Cl2NO |
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | 3-[2-(4-chloro-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H24ClNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H |
| Standard InChI Key | YBNJAJRLWJTSEZ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride is identified through several standard chemical identifiers. The compound is cataloged with CAS Registry Number 1220030-43-2, which provides a unique identifier within chemical databases and literature . Its molecular structure consists of a piperidine ring connected via an ethyl linker to a phenoxy group that bears both chloro and isopropyl substituents. This structure is represented by the molecular formula C₁₆H₂₅Cl₂NO, indicating the presence of 16 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms (one as part of the hydrochloride salt), one nitrogen atom, and one oxygen atom .
Structural Representations and Nomenclature
The compound's IUPAC name is 3-[2-(4-chloro-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride, which systematically describes its chemical structure . For computational and database purposes, the compound can be represented using various notations:
| Representation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C16H24ClNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H |
| Standard InChIKey | YBNJAJRLWJTSEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl |
These structural identifiers allow for precise database searching and computational analysis of the compound's properties .
Synthesis and Chemical Reactions
Chemical Reactivity
The compound possesses several sites for potential chemical reactions:
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The secondary amine in the piperidine ring (as the hydrochloride salt) can undergo neutralization, alkylation, or acylation reactions
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The ether linkage may undergo cleavage under strong acidic conditions
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The aromatic ring can participate in electrophilic aromatic substitution reactions, with reactivity influenced by the existing substituents
Pharmacological Properties and Applications
Therapeutic Applications
Based on structural similarities to known bioactive compounds, 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride may have applications in pharmaceutical development as:
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A scaffold in drug design for novel therapeutic agents
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A potential intermediate in the development of compounds targeting specific receptor systems
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A pharmacological tool for studying biological pathways involving similar structural motifs
The compound's balanced lipophilicity and hydrophilicity, conferred by its various functional groups, may contribute to favorable pharmacokinetic properties.
Analytical Techniques for Characterization
Spectroscopic Methods
Several analytical techniques are particularly useful for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, including the position of substituents on the piperidine ring and aromatic system
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Infrared (IR) spectroscopy can identify key functional groups, including the amine salt, ether linkage, and aromatic substitution patterns
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Mass spectrometry enables confirmation of the molecular weight and can provide fragmentation patterns useful for structural elucidation
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods can be employed for:
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Determining the purity of synthesized compound
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Monitoring reactions during synthesis
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Quantitative analysis in formulations or biological samples
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Separating stereoisomers if applicable
Structural Analogs and Derivatives
Related Compounds
Several structurally related compounds have been identified in the chemical literature:
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4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride (CAS: 1219956-92-9) - a positional isomer with substitution at the 4-position of the piperidine ring rather than the 3-position
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3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride (CAS: 1220016-58-9) - a related compound lacking the chloro substituent on the phenyl ring
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Levocloperastine hydrochloride - a compound sharing some structural features but with a different substitution pattern
These analogs may exhibit similar or complementary pharmacological properties, providing insights into structure-activity relationships.
Research Applications
Current Research Focus
The 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride structure incorporates elements found in compounds being investigated for:
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Interaction with specific biological receptors, particularly those in neurological pathways
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Modulation of ion channels that may influence signal transduction
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Novel pharmaceutical applications based on the piperidine pharmacophore
The compound is primarily used for research purposes, specifically in medicinal chemistry investigations and as a chemical building block for more complex structures.
Future Research Directions
Potential areas for future research involving this compound include:
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Structure-activity relationship studies to optimize biological activity
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Investigation of its binding profile against various receptor panels
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Exploration of synthetic modifications to enhance pharmacokinetic properties
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Development of novel derivatives with improved therapeutic indices
These research directions could expand our understanding of this compound's biological significance and pharmaceutical potential .
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